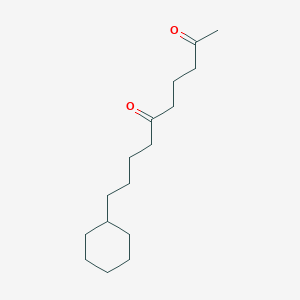
10-Cyclohexyldecane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Cyclohexyldecane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to a decane backbone with two ketone functionalities at the 2nd and 6th positions. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyldecane-2,6-dione can be achieved through various synthetic routes. One common method involves the use of cyclohexanone and decane-2,6-dione as starting materials. The reaction typically proceeds via aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
10-Cyclohexyldecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Cyclohexyldecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Cyclohexyldecane-2,6-dione involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The ketone groups in the molecule can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products. The pathways involved include the activation of carbonyl groups and subsequent transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler cycloalkane with a single ketone group.
Decane-2,6-dione: A linear dione with ketone groups at the 2nd and 6th positions.
Cyclohexylacetone: A compound with a cyclohexyl group attached to an acetone backbone.
Uniqueness
10-Cyclohexyldecane-2,6-dione is unique due to its combination of a cyclohexyl group and a decane backbone with two ketone functionalities. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
60439-26-1 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
10-cyclohexyldecane-2,6-dione |
InChI |
InChI=1S/C16H28O2/c1-14(17)8-7-13-16(18)12-6-5-11-15-9-3-2-4-10-15/h15H,2-13H2,1H3 |
Clave InChI |
IMUXUOCKGCZEQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(=O)CCCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


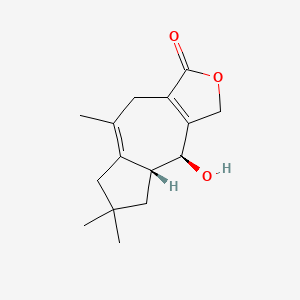

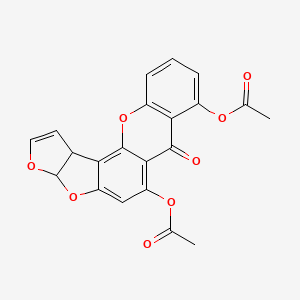
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
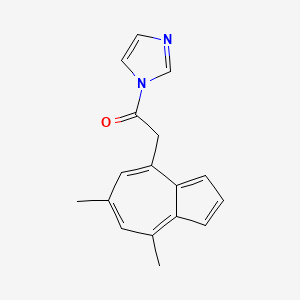
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
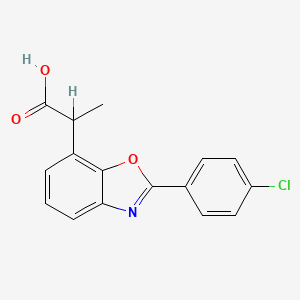
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
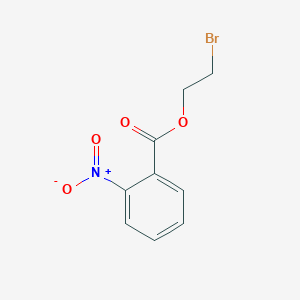
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

